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molecular formula C13H23F3N2O2 B8384555 Tert-butyl 4-((2,2,2-trifluoroethylamino)methyl)piperidine-1-carboxylate CAS No. 1357923-39-7

Tert-butyl 4-((2,2,2-trifluoroethylamino)methyl)piperidine-1-carboxylate

Cat. No. B8384555
M. Wt: 296.33 g/mol
InChI Key: PRKYKAMDSPAIOJ-UHFFFAOYSA-N
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Patent
US09115127B2

Procedure details

To a solution of tert-butyl 4-((2,2,2-trifluoroethylamino)methyl)piperidine-1-carboxylate (1.49 g, 5.03 mmol) in DCM (25 mL) was added 4 N HCl in dioxane (5.03 mL, 20.11 mmol). The reaction was stirred at RT. After 16 hours, the white precipitate was collected by vacuum filtration, washed with diethyl ether, and dried in vacuo, to generate 2,2,2-trifluoro-N-(piperidin-4-ylmethyl)ethanamine dihydrochloride as a white powder (1.07 g, 3.98 mmol, 79% yield).
Quantity
1.49 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.03 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:20])([F:19])[CH2:3][NH:4][CH2:5][CH:6]1[CH2:11][CH2:10][N:9](C(OC(C)(C)C)=O)[CH2:8][CH2:7]1.[ClH:21].O1CCOCC1>C(Cl)Cl>[ClH:21].[ClH:21].[F:20][C:2]([F:1])([F:19])[CH2:3][NH:4][CH2:5][CH:6]1[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1 |f:4.5.6|

Inputs

Step One
Name
Quantity
1.49 g
Type
reactant
Smiles
FC(CNCC1CCN(CC1)C(=O)OC(C)(C)C)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
5.03 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the white precipitate was collected by vacuum filtration
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
Cl.Cl.FC(CNCC1CCNCC1)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.98 mmol
AMOUNT: MASS 1.07 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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